2,4-Dihydroxy-5-methylbenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

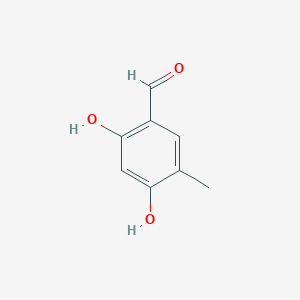

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dihydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(4-9)8(11)3-7(5)10/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATWPRIBCRVOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610809 | |

| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39828-37-0 | |

| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dihydroxy-5-methylbenzaldehyde

Abstract

2,4-Dihydroxy-5-methylbenzaldehyde (CAS No. 39828-37-0) is a multifunctional aromatic aldehyde possessing a unique substitution pattern that makes it a valuable intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of two hydroxyl groups, a methyl group, and a formyl group on the benzene ring imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of its core chemical properties, including detailed synthesis protocols, in-depth spectroscopic analysis, characteristic reactivity, and potential applications for researchers, scientists, and drug development professionals. By synthesizing established chemical principles with practical, field-proven insights, this document serves as an essential resource for leveraging this versatile compound in advanced research and development projects.

Introduction

Phenolic aldehydes are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a vast array of more complex molecular architectures. Within this class, this compound stands out due to its electron-rich aromatic system, which is highly activated towards electrophilic substitution, and the presence of three distinct functional groups amenable to a wide range of chemical transformations. The aldehyde moiety acts as a crucial handle for forming carbon-nitrogen and carbon-carbon bonds, while the phenolic hydroxyl groups provide sites for etherification, esterification, and influence the molecule's electronic properties and potential for hydrogen bonding. This unique combination makes it a strategic building block for constructing novel heterocyclic systems and other bioactive molecules.[1]

Physicochemical and Structural Properties

The fundamental properties of a molecule are dictated by its structure. The table below summarizes the key identifiers and computed physicochemical properties for this compound.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 39828-37-0 | [2] |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| InChI Key | JATWPRIBCRVOHC-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=C(C=C(C=C1O)C=O)O | N/A |

| Appearance | White to red powder (typical for related phenolic aldehydes) | [4] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Topological Polar Surface Area | 57.5 Ų | [2] |

| LogP (Predicted) | 2.24 | [5] |

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of this compound involves the electrophilic formylation of 4-methylresorcinol. Among the classical formylation methods, the Vilsmeier-Haack and Gattermann reactions are particularly well-suited for electron-rich phenols.[1][6] The Vilsmeier-Haack reaction is often preferred due to its use of relatively mild and manageable reagents.

The reaction's regioselectivity is governed by the powerful ortho-, para-directing effects of the two hydroxyl groups. The formyl group is directed to the C2 position, which is ortho to both hydroxyl groups and represents the most nucleophilic site on the ring.

Vilsmeier-Haack Formylation: An Experimental Protocol

This protocol describes the synthesis using an in-situ generated Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][7]

Materials:

-

4-Methylresorcinol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium acetate solution

-

Hydrochloric acid (1 M)

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a solution of anhydrous DMF (3 equivalents) in anhydrous DCM.

-

Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) will be observed.[8] Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Formylation Reaction: Dissolve 4-methylresorcinol (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 40-50 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Hydrolysis and Work-up: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Neutralization and Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium acetate until the pH reaches ~6. Extract the product with ethyl acetate or DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis of the target compound.

Spectroscopic Characterization

While a complete set of publicly available experimental spectra for this compound is limited, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following analysis is based on established principles and data from closely related analogs.[9]

Table 2: Predicted and Comparative Spectroscopic Data

| Technique | Feature | Predicted/Expected Value | Rationale & Comparative Insights |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5 - 9.8 ppm (s, 1H) | The aldehyde proton is highly deshielded by the carbonyl group and the aromatic ring. This is a characteristic singlet.[10] |

| Aromatic Proton (C6-H) | δ 7.2 - 7.4 ppm (s, 1H) | This proton is ortho to the electron-withdrawing aldehyde group and para to a hydroxyl group, leading to a downfield shift. | |

| Aromatic Proton (C3-H) | δ 6.3 - 6.5 ppm (s, 1H) | This proton is ortho to two powerful electron-donating hydroxyl groups, causing significant shielding and an upfield shift. | |

| Phenolic Protons (-OH) | δ 10.0 - 11.5 ppm (br s, 2H) | These protons are acidic and often appear as broad singlets. The C2-OH may show a sharper signal due to strong intramolecular H-bonding with the aldehyde. | |

| Methyl Protons (-CH₃) | δ 2.0 - 2.2 ppm (s, 3H) | A standard chemical shift for an aromatic methyl group. | |

| ¹³C NMR | Carbonyl Carbon (-CHO) | δ ~190-194 ppm | Highly characteristic downfield shift for an aldehyde carbon. |

| Aromatic C-O | δ ~160-165 ppm (C2, C4) | Carbons directly attached to hydroxyl groups are significantly deshielded. | |

| Aromatic C-H / C-C | δ ~103-138 ppm | The specific shifts depend on the electronic environment. C3 is expected to be highly shielded (~103 ppm), while C6 will be more downfield (~135 ppm). C1 and C5 will be in the intermediate range. | |

| Methyl Carbon (-CH₃) | δ ~15-20 ppm | Typical range for an aromatic methyl carbon. | |

| FT-IR | O-H Stretch | 3200-3400 cm⁻¹ (broad) | Characteristic of hydrogen-bonded phenolic hydroxyl groups.[11] |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | Typical for sp² C-H bonds.[11] | |

| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | From the methyl group.[11] | |

| C=O Stretch (Aldehyde) | 1640-1660 cm⁻¹ | The frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation with the ring and strong intramolecular hydrogen bonding with the C2-OH group.[12] | |

| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | Multiple bands are expected, characteristic of the benzene ring. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 152 | Corresponds to the molecular weight of C₈H₈O₃. |

| Key Fragments | m/z = 151 ([M-H]⁺), 123 ([M-CHO]⁺) | Loss of a hydrogen radical is common. The loss of the formyl group (29 amu) is a characteristic fragmentation pathway for benzaldehydes.[13] |

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its aldehyde and phenolic hydroxyl groups, making it a versatile scaffold for building molecular complexity.

-

Aldehyde Group: This group is a prime site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and can participate in various C-C bond-forming reactions like the Wittig or Knoevenagel reactions.

-

Hydroxyl Groups: The phenolic hydroxyls are acidic and can be deprotonated with a base. They are excellent nucleophiles for O-alkylation (Williamson ether synthesis) and O-acylation to form esters. Their presence also activates the ring for further electrophilic substitutions, although conditions must be controlled to prevent over-reaction.

Protocol for Schiff Base Formation

The condensation with a primary amine to form a Schiff base is a fundamental derivatization, widely used in medicinal chemistry to generate compounds with a broad spectrum of biological activities.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Step-by-Step Methodology:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Derivatization Workflow Diagram

Caption: General scheme for Schiff base synthesis.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in multi-step syntheses. Its structural motifs are integral to various classes of compounds being investigated for therapeutic and agricultural applications.

-

Pharmaceutical Development: The phenolic aldehyde structure is a common feature in natural products and synthetic compounds with antimicrobial, anti-inflammatory, and antioxidant properties. Its derivatives, particularly Schiff bases and heterocyclic compounds (e.g., coumarins, chromones), are actively researched for their potential as novel therapeutic agents. The related 5-chloro-2,4-dihydroxybenzaldehyde is a known precursor for anti-inflammatory and antimicrobial agents, suggesting a similar trajectory for this compound.[14]

-

Agrochemicals: The molecule serves as a building block for creating new herbicides and fungicides. The ability to easily modify its structure allows for the fine-tuning of activity and specificity in active agricultural ingredients.[14]

-

Dyes and Fragrances: The electron-rich phenolic system contributes to chromophoric properties, making it a candidate for the synthesis of specialty dyes and pigments.

Safety and Handling

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, data from closely related compounds like 2,4-dihydroxybenzaldehyde provides a reliable basis for safe handling protocols.[4][15]

Table 3: Hazard Identification and Safety Recommendations

| Category | Information |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective | Chemical safety goggles, nitrile gloves, lab coat. Handle in a well-ventilated area or chemical fume hood. |

| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents. The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4] |

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile reactivity and strategic functionalization. Its synthesis is readily achievable through established formylation methods on 4-methylresorcinol. The compound's aldehyde and dual hydroxyl groups offer multiple pathways for derivatization, making it an ideal starting point for the discovery of novel molecules in the pharmaceutical and agrochemical sectors. This guide has provided the essential technical framework for understanding and utilizing this compound, empowering researchers to confidently integrate it into their synthetic programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS:39828-37-0, 2,4-二羟基-5-甲基苯甲醛-毕得医药 [bidepharm.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound - C8H8O3 | CSSS00010619579 [chem-space.com]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzaldehyde, 2,4-dihydroxy- [webbook.nist.gov]

- 14. PhytoBank: 13C NMR Spectrum (PHY0032058) [phytobank.ca]

- 15. carlroth.com [carlroth.com]

2,4-Dihydroxy-5-methylbenzaldehyde CAS number

An In-Depth Technical Guide to 2,4-Dihydroxy-5-methylbenzaldehyde CAS Number: 39828-37-0

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 39828-37-0), a key aromatic aldehyde intermediate. This document delves into its fundamental physicochemical properties, outlines a robust synthetic protocol, discusses its spectroscopic signature for analytical characterization, and explores its applications as a versatile building block in medicinal chemistry and drug development. The guide is structured to deliver expert insights and actionable protocols, ensuring scientific integrity and practical utility for professionals in the field.

Introduction and Chemical Identity

This compound is a substituted aromatic compound featuring hydroxyl, aldehyde, and methyl functional groups on a benzene ring. This specific arrangement of functional groups makes it a valuable precursor in organic synthesis. The aldehyde group serves as a reactive site for forming Schiff bases or other derivatives, while the phenolic hydroxyl groups can be manipulated for further functionalization. Its structural similarity to other biologically active phenols positions it as a significant starting material for creating novel therapeutic agents.[1][2] The definitive Chemical Abstracts Service (CAS) number for this compound is 39828-37-0 .[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its application in research and synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 39828-37-0 | [3] |

| Molecular Formula | C₈H₈O₃ | [3][4] |

| Molecular Weight | 152.15 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | Benzaldehyde, 2,4-dihydroxy-5-methyl- | [3] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Topological Polar Surface Area | 57.5 Ų | [3] |

Synthesis Protocol: Vilsmeier-Haack Reaction

The synthesis of this compound is effectively achieved via the formylation of 4-methylresorcinol (2,4-dihydroxytoluene). The Vilsmeier-Haack reaction is a widely used and reliable method for formylating electron-rich aromatic rings and is the recommended pathway.[5][6] The causality for this choice rests on the high reactivity of the resorcinol ring system, which is strongly activated by the two hydroxyl groups, directing the electrophilic Vilsmeier reagent to the ortho and para positions. The position between the two hydroxyl groups is the most activated, leading to regioselective formylation.

Experimental Protocol

Materials:

-

4-Methylresorcinol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Sodium acetate solution, saturated

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Step-by-Step Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0°C in an ice bath. Add phosphoryl chloride (1.2 equivalents) dropwise to the cooled DMF solution with constant stirring. Maintain the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to allow for the complete formation of the electrophilic Vilsmeier reagent.

-

Formylation Reaction: Dissolve 4-methylresorcinol (1 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding a saturated solution of sodium acetate until the mixture is neutralized. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally with a brine solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis of this compound.

Spectroscopic Characterization

For unambiguous identification, a combination of spectroscopic methods is essential. Based on the structure and data from close analogs, the following spectral characteristics are expected.[7][8][9]

| Spectroscopy | Expected Peaks / Signals |

| FT-IR (cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~2920 (C-H stretch, methyl), ~2850-2750 (C-H stretch, aldehyde), ~1640 (strong, C=O stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic) |

| ¹H NMR (ppm) | ~9.7 (s, 1H, -CHO), ~7.2 (s, 1H, Ar-H), ~6.4 (s, 1H, Ar-H), ~5.0-6.0 (broad s, 2H, -OH), ~2.1 (s, 3H, -CH₃) |

| ¹³C NMR (ppm) | ~190 (C=O), ~160-165 (Ar C-OH), ~110-135 (Ar C-H and Ar C-C), ~15-20 (CH₃) |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate or scaffold. Its utility stems from its capacity to be transformed into more complex molecules with potential biological activity.

-

Scaffold for Bioactive Molecules: Derivatives of similar structures, such as 2,4-dihydroxy-5-methylacetophenone, have demonstrated significant antibacterial and antifungal properties.[10] This suggests that the 2,4-dihydroxy-5-methylphenyl moiety is a promising pharmacophore for developing novel antimicrobial agents.

-

Precursor for Schiff Bases: The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (-C=N-). Schiff bases derived from substituted salicylaldehydes are a well-studied class of compounds known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]

-

Intermediate in Agrochemicals: Closely related chlorinated analogs are used in the synthesis of fungicides and herbicides, highlighting the broader utility of this structural class in creating biologically active agents.[1]

Role as a Chemical Building Block

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While specific toxicology data is limited, information from structurally similar compounds provides a basis for safe handling protocols.[11][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. If handling large quantities or generating dust, use a dust mask or work in a ventilated fume hood.[11][13]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[14] It may cause skin, eye, and respiratory irritation.[11][12] In case of contact, rinse the affected area thoroughly with water.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]

- 11. astechireland.ie [astechireland.ie]

- 12. carlroth.com [carlroth.com]

- 13. 2,4-二羟基-6-甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Synthesis, Characterization, and Application of 2,4-Dihydroxy-5-methylbenzaldehyde

Executive Summary

2,4-Dihydroxy-5-methylbenzaldehyde, a substituted phenolic aldehyde, stands as a pivotal molecular scaffold in synthetic organic chemistry and medicinal research. Its structural architecture, featuring a highly activated aromatic ring with hydroxyl and formyl functionalities, makes it an exceptionally versatile precursor for a diverse range of heterocyclic and polyphenolic compounds. This guide provides an in-depth exploration of its core attributes, beginning with its fundamental physicochemical properties and detailed structural analysis. We delve into the primary synthetic methodologies, with a particular focus on the Vilsmeier-Haack formylation, elucidating the reaction mechanism and providing a field-proven experimental protocol. Comprehensive spectroscopic data (NMR, IR, MS) are presented to establish a benchmark for characterization and quality control. Furthermore, this document highlights the compound's significant role as a building block in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research.

Structural and Physicochemical Profile

This compound (CAS No: 39828-37-0) is an organic compound with the molecular formula C₈H₈O₃.[1][2] It is a derivative of resorcinol, substituted with a formyl group para to one hydroxyl group and ortho to the other, and a methyl group at position 5. The electron-donating nature of the two hydroxyl groups and the methyl group makes the aromatic ring highly activated towards electrophilic substitution.

Chemical Structure

The molecular structure is foundational to its reactivity and utility as a synthetic intermediate.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of key physical and chemical properties is provided for easy reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| CAS Number | 39828-37-0 | [2] |

| Appearance | Solid (typically light yellow or beige) | |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Topological Polar Surface Area | 57.5 Ų | [2] |

| XLogP3-AA | 1.6 | [2] |

Synthesis and Mechanistic Insights

The introduction of a formyl group onto a highly activated phenolic ring is most effectively achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a superior method for this transformation due to its high regioselectivity, operational simplicity, and use of readily available reagents.[3][4]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, as the electrophile.[4][5] This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[6]

Causality of Experimental Choice: The Vilsmeier reagent is a relatively weak electrophile compared to those used in Friedel-Crafts reactions.[5] This is advantageous as it prevents unwanted side reactions on the highly activated 4-methylresorcinol substrate. The powerful directing effects of the two hydroxyl groups and the methyl group dictate the position of formylation. The C1 position (adjacent to the C2-hydroxyl and para to the C4-hydroxyl) is the most sterically accessible and electronically enriched site, leading to highly regioselective formylation.

Caption: Workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a self-validating system designed for reproducibility and high yield. Each step includes justifications for the chosen conditions.

Materials:

-

4-Methylresorcinol (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, prepare a solution of DMF. Cool the flask to 0 °C using an ice bath.

-

Rationale: Cooling is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent.

-

-

Vilsmeier Reagent Generation: Add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C. Stir for an additional 30 minutes at 0 °C after addition is complete.

-

Rationale: Slow, dropwise addition ensures the reaction remains controlled. The excess POCl₃ drives the equilibrium towards the formation of the active electrophile.

-

-

Substrate Addition: Dissolve 4-methylresorcinol (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the electrophilic substitution to occur at a reasonable rate.

-

-

Hydrolysis (Workup): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form.

-

Rationale: This step serves two purposes: it quenches any remaining reactive reagents and hydrolyzes the intermediate iminium salt to the final aldehyde product. The use of ice manages the heat generated during quenching.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove residual DMF and inorganic salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.

-

Rationale: Recrystallization is a robust method for purifying solid organic compounds, removing impurities and resulting in a high-purity final product suitable for subsequent applications.

-

Spectroscopic Characterization

Structural confirmation is unequivocally established through a combination of spectroscopic techniques. The following data represent typical values expected for this compound.

| Technique | Spectral Feature | Interpretation |

| ¹H NMR | δ ~11.0 ppm (s, 1H) | Intramolecularly H-bonded phenolic -OH |

| δ ~9.6 ppm (s, 1H) | Aldehydic proton (-CHO) | |

| δ ~7.2 ppm (s, 1H) | Aromatic proton (H-6) | |

| δ ~6.4 ppm (s, 1H) | Aromatic proton (H-3) | |

| δ ~5.5 ppm (br s, 1H) | Phenolic -OH | |

| δ ~2.1 ppm (s, 3H) | Methyl protons (-CH₃) | |

| ¹³C NMR | δ ~190 ppm | Aldehyde carbonyl carbon |

| δ ~165, 162 ppm | Aromatic carbons attached to -OH groups | |

| δ ~135, 115, 110, 105 ppm | Remaining aromatic carbons | |

| δ ~15 ppm | Methyl carbon | |

| FT-IR (cm⁻¹) | 3200-3400 (broad) | O-H stretching (phenolic) |

| 2800-2900 | C-H stretching (aldehydic) | |

| ~1650 (strong) | C=O stretching (aldehydic) | |

| 1500-1600 | C=C stretching (aromatic) | |

| Mass Spec (EI) | m/z 152 (M⁺) | Molecular ion peak |

| m/z 151 (M-H)⁺ | Loss of a hydrogen atom | |

| m/z 123 (M-CHO)⁺ | Loss of the formyl group |

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its function as a versatile chemical scaffold. The aldehyde group provides a reactive handle for derivatization, most commonly through condensation reactions with primary amines to form Schiff bases.

Precursor for Biologically Active Schiff Bases

Schiff bases (imines) derived from this aldehyde have shown significant potential in medicinal chemistry. The resulting imine bond (-C=N-) and the retained polyphenolic structure are key pharmacophores.

-

Antimicrobial Agents: Derivatives have demonstrated activity against various pathogenic bacteria and fungi.[7] The phenolic hydroxyl groups are believed to disrupt microbial cell membranes and inhibit essential enzymes.[7] A study on a related Schiff base synthesized from 2-hydroxy-5-methylbenzaldehyde showed efficacy against S. aureus and E. faecalis.[8]

-

Anticancer Agents: Schiff base derivatives of the parent compound, 2,4-dihydroxybenzaldehyde, have been identified as small molecule inhibitors of Heat shock protein 90 (Hsp90).[9] Hsp90 is a molecular chaperone overexpressed in many cancer cells, making it a prime therapeutic target.[9] Inhibition of Hsp90 leads to the degradation of numerous oncogenic proteins, providing a powerful anticancer mechanism.

Caption: Role as a scaffold for bioactive compounds.

Antioxidant Properties

The resorcinol moiety within the structure imparts significant antioxidant potential. Phenolic compounds are well-known radical scavengers, and derivatives of this aldehyde have been investigated for their ability to neutralize free radicals, suggesting applications in conditions associated with oxidative stress.[8]

Conclusion

This compound is more than a simple chemical; it is a strategic starting material for innovation in chemical and biomedical sciences. Its well-defined structure, accessible synthesis via robust methods like the Vilsmeier-Haack reaction, and clear spectroscopic signature make it a reliable tool for researchers. Its demonstrated utility as a scaffold for generating compounds with potent antimicrobial and anticancer activities underscores its importance for professionals in drug development. This guide has provided the foundational knowledge required to synthesize, characterize, and strategically employ this valuable molecule in advanced research applications.

References

- 1. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [guidechem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Key Intermediate in Synthetic Chemistry

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxy-5-methylbenzaldehyde

This compound, an aromatic aldehyde derived from 4-methylresorcinol (2,4-dihydroxytoluene), is a pivotal intermediate in the synthesis of a diverse range of complex molecules. Its structural motif, featuring a highly activated phenolic ring, makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty dyes. The strategic placement of the hydroxyl and formyl groups allows for subsequent functionalization, leading to the construction of elaborate molecular architectures.

This guide provides a comprehensive exploration of the core synthetic mechanisms for the preparation of this compound. We will delve into the mechanistic intricacies of several classical formylation reactions, explaining the chemical principles that govern their regioselectivity and efficiency. Authored from the perspective of a senior application scientist, this document emphasizes not only the procedural steps but also the causal logic behind experimental design, ensuring a deep and actionable understanding for researchers and drug development professionals.

PART 1: Foundational Synthesis Methodologies

The introduction of a formyl group (-CHO) onto the electron-rich 4-methylresorcinol ring is an electrophilic aromatic substitution reaction. The high reactivity of the substrate, endowed by two powerful electron-donating hydroxyl groups, permits the use of several formylation methods. The key to a successful synthesis lies in controlling the regioselectivity. The desired product requires formylation at the C-5 position, which is ortho to the C-4 hydroxyl group and para to the C-2 hydroxyl group, representing the most nucleophilic site on the aromatic ring.

We will examine four primary methodologies:

-

The Duff Reaction: A classic method employing hexamine as the formyl source.

-

The Vilsmeier-Haack Reaction: A mild and efficient route using a pre-formed Vilsmeier reagent.

-

The Gattermann Reaction: A formylation utilizing hydrogen cyanide or its derivatives.

-

The Reimer-Tiemann Reaction: A method involving the in-situ generation of dichlorocarbene.

The Duff Reaction: Formylation with Hexamine

The Duff reaction is a formylation method particularly suited for highly activated aromatic compounds like phenols.[1] It utilizes hexamethylenetetramine (hexamine) as the source of the formyl carbon in an acidic medium.[2] The reaction proceeds via electrophilic substitution, with the active electrophile being an iminium ion generated from hexamine.[2][3]

Causality of Mechanism: The reaction's success hinges on the generation of an electrophilic iminium species that is reactive enough to attack the electron-rich phenol ring. The mechanism involves an initial aminomethylation, followed by an intramolecular redox step and subsequent hydrolysis to yield the aldehyde.[4] The strong ortho,para-directing influence of the two hydroxyl groups on 4-methylresorcinol ensures that the substitution occurs preferentially at the C-5 position.

Mechanistic Pathway:

Caption: The Duff reaction proceeds via formation of an electrophilic iminium ion.

Experimental Insights: While effective, the Duff reaction can sometimes suffer from moderate yields.[3] The reaction conditions, particularly the choice of acid (often glycerol-boric acid or trifluoroacetic acid), can significantly influence the outcome and regioselectivity.[4]

The Vilsmeier-Haack Reaction: A Mild and Versatile Approach

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It involves the use of a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[7]

Causality of Mechanism: This method's efficiency stems from the high electrophilicity of the Vilsmeier reagent. The reaction of DMF with POCl₃ creates a potent electrophile that readily attacks the activated 4-methylresorcinol ring.[7] The subsequent workup involves a simple hydrolysis step to convert the intermediate iminium salt into the final aldehyde product. This process is generally milder than other formylation methods and often provides higher yields.[5]

Mechanistic Pathway:

Caption: The Vilsmeier-Haack reaction uses a potent chloroiminium electrophile.

The Gattermann Reaction

The Gattermann reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, like aluminum chloride (AlCl₃).[8] A significant modification, which enhances safety, involves the use of zinc cyanide (Zn(CN)₂) in place of HCN.[8] The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and the Lewis acid catalyst (ZnCl₂).[8]

Causality of Mechanism: The reaction proceeds through the formation of an electrophilic species, which attacks the activated aromatic ring. In the presence of the Lewis acid, HCN and HCl form an intermediate that acts as the formylating agent. The initial product is an aldimine, which is subsequently hydrolyzed to the aldehyde during aqueous workup.[9]

Mechanistic Pathway:

Caption: The Gattermann reaction involves formylation followed by hydrolysis.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, using chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.[10][11]

Causality of Mechanism: The key reactive species in this reaction is dichlorocarbene (:CCl₂), a highly electron-deficient intermediate.[10] The strong base deprotonates chloroform to form a trichloromethyl anion, which then rapidly eliminates a chloride ion to generate dichlorocarbene.[12] Simultaneously, the phenol is deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide attacks the electrophilic dichlorocarbene, leading to a dichloromethyl-substituted intermediate that is hydrolyzed to the aldehyde upon workup.[12][13]

Mechanistic Pathway:

References

- 1. Duff reaction [a.osmarks.net]

- 2. Duff_reaction [chemeurope.com]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. lscollege.ac.in [lscollege.ac.in]

Physical characteristics of 2,4-Dihydroxy-5-methylbenzaldehyde

An In-Depth Technical Guide to the Physical Characteristics of 2,4-Dihydroxy-5-methylbenzaldehyde

This guide offers a comprehensive examination of the physical and chemical characteristics of this compound (CAS No. 39828-37-0), a key aromatic aldehyde with significant applications in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes theoretical data with practical, field-proven methodologies for characterization, emphasizing the causality behind experimental choices and ensuring a self-validating approach to analysis.

Compound Identification and Molecular Structure

This compound is a substituted aromatic aldehyde. Its structure, featuring two hydroxyl groups and a methyl group on the benzaldehyde framework, imparts unique reactivity and makes it a valuable precursor for synthesizing more complex molecules, including heterocyclic compounds like coumarins.[1] The strategic placement of these functional groups governs its physical properties, spectroscopic signature, and potential biological activities, which include antimicrobial and antioxidant properties.[1]

Systematic Identification:

-

IUPAC Name: this compound[1]

Caption: Molecular Structure of this compound.

Physicochemical Properties

Table 1: Computed and Known Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 39828-37-0 | [2] |

| Molecular Formula | C₈H₈O₃ | [2][4] |

| Molecular Weight | 152.15 g/mol | [4] |

| Monoisotopic Mass | 152.04735 Da | [5] |

| Physical State | Solid (Expected) | Inferred |

| Melting Point | Not Available | [4] |

| Boiling Point | Not Available | [4] |

| Solubility | Not Available | [4] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| XlogP (Predicted) | 1.6 |[5] |

Table 2: Comparative Physical Properties of Structural Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility Profile |

|---|---|---|---|---|

| 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | 54-57 | 217 | Data not readily available. |

| 2-Hydroxy-4-methylbenzaldehyde | 698-27-1 | 60-61 | 221-223 | Insoluble in water; soluble in organic solvents.[6] |

| 2,4-Dihydroxy-3-methylbenzaldehyde | 6248-20-0 | N/A | 344-346 | Soluble in alcohol and water (4.779 g/L).[7][8] |

The presence of two hydroxyl groups in the target molecule suggests it will have a higher melting point than isomers with only one hydroxyl group due to stronger intermolecular hydrogen bonding. Its solubility is expected to be moderate in polar solvents like water and ethanol, and higher in organic solvents capable of hydrogen bonding.

Spectroscopic Characterization: An Analytical Framework

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral signatures based on the analysis of its parent compound, 2,4-dihydroxybenzaldehyde, providing a robust framework for interpretation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework. For this molecule, dissolved in a deuterated solvent like DMSO-d₆, the following signals are anticipated.

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A sharp singlet is expected between δ 9.6-9.8 ppm . This downfield shift is characteristic of the highly deshielded aldehydic proton.

-

Hydroxyl Protons (-OH): Two broad singlets are anticipated, one for the C4-OH (around δ 10.2 ppm ) and another for the C2-OH (around δ 11.0 ppm ). The C2-OH is typically shifted further downfield due to intramolecular hydrogen bonding with the adjacent aldehyde group.

-

Aromatic Protons (Ar-H): With substitutions at positions 1, 2, 4, and 5, two aromatic protons remain at C3 and C6. Due to their isolation from other protons, they are expected to appear as two distinct singlets . The H-6 proton, adjacent to the electron-withdrawing aldehyde, will be further downfield (estimated δ 7.3-7.4 ppm ) than the H-3 proton (estimated δ 6.3-6.4 ppm ).

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected in the upfield region, typically around δ 2.1-2.3 ppm .

-

-

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl (C=O): The carbonyl carbon is the most downfield signal, expected around δ 191 ppm .[9]

-

Aromatic Carbons (C-O): The carbons bonded to hydroxyl groups (C2 and C4) will be significantly downfield, anticipated in the δ 160-165 ppm range.

-

Aromatic Carbons (C-H & C-C): The remaining aromatic carbons (C1, C3, C5, C6) will appear between δ 100-135 ppm . The addition of the methyl group at C5 will influence the chemical shifts of C4, C5, and C6 compared to the parent compound.

-

Methyl Carbon (-CH₃): The methyl carbon signal will be the most upfield, expected around δ 15-20 ppm .

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad, strong absorption band is expected in the region of 3200-3400 cm⁻¹ , characteristic of the hydroxyl groups involved in hydrogen bonding.[9]

-

C-H (Aromatic) Stretch: A medium-intensity peak should appear just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .

-

C-H (Aliphatic) Stretch: Absorption bands corresponding to the methyl group's C-H stretching are expected just below 3000 cm⁻¹, around 2850-2960 cm⁻¹ .

-

C=O (Aldehyde) Stretch: A very strong, sharp peak characteristic of the conjugated aldehyde carbonyl group will be prominent around 1640-1660 cm⁻¹ .[9]

-

C=C (Aromatic) Stretch: Multiple sharp peaks of varying intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the aromatic ring vibrations.[9][10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system. For this compound, dissolved in a solvent like methanol, multiple absorption maxima (λmax) are expected due to the extended chromophore of the phenolic aldehyde system. Based on its parent compound, λmax values are anticipated around 230 nm, 285 nm, and 325 nm .[9]

Experimental Methodologies for Characterization

The following protocols are standardized procedures for the physical and spectroscopic characterization of this compound. Adherence to these methods ensures data reproducibility and integrity.

Caption: General workflow for the physical characterization of a synthesized compound.

Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

-

Causality: TLC is a rapid and cost-effective method to assess the purity of a sample and to determine an appropriate solvent system for column chromatography if further purification is needed.

-

Methodology:

-

Prepare a developing chamber with a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexane). Saturate the chamber with solvent vapor by lining it with filter paper.

-

Dissolve a small amount (~1 mg) of the sample in a volatile solvent (e.g., ethyl acetate).

-

Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate, approximately 1 cm from the bottom.

-

Place the plate in the developing chamber and allow the solvent front to ascend to about 1 cm from the top.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under a UV lamp (254 nm). A single spot indicates a high likelihood of purity. Calculate the Retention Factor (Rf) for the spot.

-

Protocol: Spectroscopic Sample Preparation and Analysis

-

NMR Spectroscopy:

-

Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

-

Process the data (phasing, baseline correction, and integration) to obtain the final spectra for analysis.

-

-

FT-IR Spectroscopy (KBr Pellet Method):

-

Place a small amount (~1-2 mg) of the solid sample and approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.[9]

-

Gently grind the mixture until a fine, homogeneous powder is obtained. The causality here is to disperse the sample uniformly in the IR-transparent KBr matrix to minimize light scattering.

-

Transfer a portion of the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

-

Record the FT-IR spectrum from 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.[9] A background spectrum of a pure KBr pellet should be automatically subtracted.

-

-

UV-Vis Spectroscopy:

-

Prepare a stock solution by dissolving an accurately weighed sample in methanol to a concentration of 1 mg/mL.[9]

-

Prepare a dilute solution for analysis by transferring a small aliquot of the stock solution into a volumetric flask and diluting with methanol to achieve an absorbance value between 0.1 and 1.0. This ensures the measurement is within the linear range of the Beer-Lambert law.

-

Record the UV-Vis spectrum from 200 to 600 nm using a dual-beam spectrophotometer, with pure methanol in the reference cuvette.[9]

-

Safety, Handling, and Storage

Substituted phenolic aldehydes require careful handling due to their potential for irritation and toxicity. While specific toxicity data for this compound is limited, the safety protocols for related compounds provide a strong basis for safe laboratory practices.[4]

-

Hazard Identification:

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation upon inhalation.

-

Harmful if swallowed.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[11]

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.

-

-

Handling Procedures:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

The compound may be sensitive to air, light, and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Store away from strong oxidizing agents and incompatible materials.

-

Conclusion

This compound is a compound of significant interest in synthetic chemistry. While some of its fundamental physical properties like melting and boiling points are yet to be formally documented, a robust characterization can be achieved through a combination of comparative analysis with its isomers and a suite of spectroscopic techniques. The methodologies and expected spectral data presented in this guide provide a comprehensive framework for researchers to confidently identify, assess the purity of, and safely handle this valuable chemical intermediate.

References

- 1. This compound | 39828-37-0 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. aksci.com [aksci.com]

- 5. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 6. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0 [thegoodscentscompany.com]

- 8. 2,4-dihydroxy-3-methyl benzaldehyde [flavscents.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemstock.ae [chemstock.ae]

- 12. chemicalbook.com [chemicalbook.com]

Introduction: The Architectural Significance of Dihydroxybenzaldehydes

An In-depth Technical Guide to the Discovery and History of Substituted Dihydroxybenzaldehydes

Substituted dihydroxybenzaldehydes represent a class of organic compounds fundamental to the evolution of synthetic chemistry and the development of modern pharmaceuticals. Characterized by a benzene ring functionalized with an aldehyde group and two hydroxyl groups, their structural isomers and further substituted derivatives (e.g., with methoxy groups) exhibit a remarkable spectrum of reactivity and biological activity. These compounds serve as crucial intermediates in the synthesis of a vast array of fine chemicals, dyes, and pharmaceuticals, and are themselves found in nature, contributing to the flavor, aroma, and therapeutic properties of many plants.[1][2]

This guide provides a comprehensive exploration of the discovery and historical synthesis of key substituted dihydroxybenzaldehydes. It is designed for researchers, scientists, and drug development professionals, offering not just a chronological account, but a deep dive into the causality behind experimental choices and the mechanistic underpinnings of the synthetic routes that brought these vital molecules from natural curiosities to foundational laboratory reagents. We will traverse the seminal discoveries of the 19th century, dissect the classical named reactions that enabled their production, and examine the properties that make them indispensable in contemporary research and development.

Part 1: Foundational Discoveries and the Dawn of Phenolic Aldehyde Synthesis

The story of substituted dihydroxybenzaldehydes is intrinsically linked to the quest to understand and replicate the complex molecules found in nature. The most famous of these, vanillin, served as the catalyst for much of the early exploration in this field.

The Archetype: Vanillin and the Birth of an Industry

The journey began in 1858 when Nicolas-Théodore Gobley successfully isolated a relatively pure crystalline substance from vanilla extract, which he named "vanillin".[3][4] This breakthrough demystified the essence of vanilla's flavor, transforming it from an ephemeral quality into a tangible chemical entity. The true watershed moment arrived in 1874 when German scientists Ferdinand Tiemann and Wilhelm Haarmann not only deduced the chemical structure of vanillin (4-hydroxy-3-methoxybenzaldehyde) but also achieved its first synthesis from coniferin, a glucoside found in pine bark.[4][5]

This achievement was more than a scientific curiosity; it laid the groundwork for the synthetic flavor industry. Tiemann and Haarmann founded a company to commercialize their process, and by the late 19th century, semisynthetic vanillin derived from the more abundant eugenol (found in clove oil) was commercially available.[5][6] This shift from rare natural extracts to scalable chemical synthesis democratized the flavor, making it accessible beyond the elite.[3]

The Reimer-Tiemann Reaction: A Gateway to Phenolic Aldehydes

The collaboration that birthed synthetic vanillin also yielded a powerful new tool for organic synthesis. In 1876, Karl Reimer, working with Tiemann, developed a method to introduce an aldehyde group onto a phenol ring using chloroform in a basic solution.[5] This reaction, now known as the Reimer-Tiemann reaction , was a pivotal discovery. When applied to guaiacol, it produced vanillin, providing a more direct synthetic route.[5]

Crucially for the broader class of dihydroxybenzaldehydes, the Reimer-Tiemann reaction on resorcinol (1,3-dihydroxybenzene) yielded 2,4-dihydroxybenzaldehyde as a primary product, marking the first significant synthesis and characterization of this important isomer in 1876.[7] This reaction demonstrated a general methodology for the ortho-formylation of phenols, opening the door to the systematic synthesis of a wide range of hydroxybenzaldehydes.

Part 2: Cornerstones of Synthesis: Key Methodologies Explored

The initial discoveries paved the way for the development of several classical named reactions that form the bedrock of dihydroxybenzaldehyde synthesis. Understanding these methods provides insight into the chemical logic of electrophilic aromatic substitution on highly activated ring systems.

The Reimer-Tiemann Reaction (1876)

This reaction introduces a formyl group (-CHO) onto a phenolic ring, preferentially at the ortho position to the hydroxyl group.

-

Causality and Mechanistic Insight: The reaction's ingenuity lies in the in-situ generation of a highly reactive, uncharged electrophile—dichlorocarbene (:CCl₂) —from chloroform and a strong base. Phenols are acidic, and in a basic medium, they exist as phenoxide ions. The negative charge on the oxygen atom activates the aromatic ring, making it highly nucleophilic and susceptible to attack by the electron-deficient carbene. The ortho selectivity is often attributed to the coordination of the carbene with the phenoxide oxygen atom. Subsequent hydrolysis of the dichloromethyl intermediate reveals the aldehyde.

-

Trustworthiness through Self-Validation: The reaction conditions are harsh (strong base, heat), which can lead to side products and moderate yields. However, the appearance of the aldehyde functional group, confirmable by spectroscopy and classical derivative formation (e.g., with 2,4-dinitrophenylhydrazine), validates the successful formylation.

Caption: Dichlorocarbene generation and subsequent electrophilic attack on a phenoxide ion.

-

Preparation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve resorcinol (11.0 g, 0.1 mol) in aqueous sodium hydroxide (40 g NaOH in 80 mL H₂O).

-

Reaction: Heat the solution to 60-65°C. Add chloroform (12.0 g, 0.1 mol) dropwise over 1 hour while maintaining vigorous stirring.

-

Reflux: After the addition is complete, continue to heat the mixture under reflux for an additional 2 hours. The solution will turn dark.

-

Work-up: Cool the reaction mixture and carefully acidify with dilute sulfuric acid until acidic to Congo red paper. Steam distill the mixture to remove any unreacted chloroform and the side-product, 4-hydroxy-3-formylbenzenesulfonic acid.

-

Isolation: Cool the remaining solution and extract with diethyl ether. Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: Recrystallize the crude solid from hot water or a benzene/ethanol mixture to yield pure 2,4-dihydroxybenzaldehyde.[7]

The Gattermann Synthesis (1898)

The Gattermann reaction provides an alternative method for formylating activated aromatic rings, including phenols like resorcinol.

-

Causality and Mechanistic Insight: This method avoids the harsh conditions of the Reimer-Tiemann reaction. It utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). These reagents form an electrophilic species, formimidoyl chloride (ClCH=NH), in situ. This electrophile attacks the activated resorcinol ring. The resulting aldimine intermediate is then hydrolyzed during aqueous work-up to furnish the aldehyde. The use of a pre-formed electrophile allows for milder conditions compared to carbene chemistry.

-

Trustworthiness through Self-Validation: The success of the reaction is contingent on the formation of the aldimine intermediate, which is readily hydrolyzed to the final aldehyde product upon the addition of water. The isolation of a product that gives a positive test for an aldehyde and has the expected spectroscopic characteristics confirms the transformation.

Caption: In-situ electrophile generation and subsequent formylation of the activated ring.

Part 3: A Profile of Key Substituted Dihydroxybenzaldehydes

While sharing a common structural motif, different isomers and substituted derivatives possess unique histories, synthetic routes, and applications.

Quantitative Data Summary

| Compound Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Applications |

| Protocatechuic Aldehyde | 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 153-154 | Antioxidant, Anti-inflammatory, Pharmaceutical Precursor[1][2] |

| 2,4-Dihydroxybenzaldehyde | 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 134-138 | Anti-inflammatory, Dye Intermediate, Chemical Synthesis[7][8] |

| Gentisic Aldehyde | 2,5-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 97-99 | Antimicrobial, Organic Synthesis Intermediate[9] |

| 2,3-Dihydroxybenzaldehyde | 2,3-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 104-108 | Pharmaceutical Intermediate (Antifungal, Antimicrobial)[10] |

| Syringaldehyde | 4-Hydroxy-3,5-dimethoxybenzaldehyde | C₉H₁₀O₄ | 182.17 | 110-112 | Antibacterial Drug Intermediate (Trimethoprim), Flavoring[11] |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 81-83 | Flavoring Agent, Pharmaceutical Intermediate[5] |

Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde)

Also known as protocatechualdehyde, this compound is a naturally occurring phenolic aldehyde found in various plants, barley, and even mushrooms.[2][12] It is a primary metabolite of more complex polyphenols like anthocyanins.[13]

-

Historical Synthesis: A key historical and industrial synthesis route involves the demethylation of the more readily available vanillin. Early methods employed reagents like anhydrous aluminum bromide, which, while effective, were expensive.[14] This relationship underscores the interconnected history of these molecules, where the synthesis of one provides a pathway to another.

-

Significance in Drug Development: Protocatechuic aldehyde is a subject of intense research due to its potent biological activities. Its catechol (vicinal diol) structure is crucial for its ability to scavenge free radicals and chelate metal ions.[15] It has demonstrated significant antioxidant, anti-inflammatory, antibacterial, and anticancer properties.[13][16][17] Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory enzymes and signaling pathways, making it a valuable lead compound in drug discovery.[18]

Gentisic Aldehyde (2,5-Dihydroxybenzaldehyde)

This isomer is known for its antimicrobial properties and serves as a versatile building block in organic synthesis.

-

Historical Synthesis: A classical synthesis was reported by Tiemann and Muller.[19] Another common approach is the Elbs persulfate oxidation of salicylaldehyde (2-hydroxybenzaldehyde), which introduces a second hydroxyl group para to the first.[20]

-

Significance in Drug Development: Gentisic aldehyde has shown notable antimicrobial activity against various pathogens, including those responsible for bovine mastitis and Mycobacterium avium.[9] Its ability to be incorporated into more complex structures, such as spirochromenes, has been explored to develop novel compounds with enhanced radical scavenging activity.[9]

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

Syringaldehyde is structurally related to vanillin, containing two methoxy groups flanking the phenolic hydroxyl group. It is a major product derived from the oxidation of lignin in angiosperm woods.[11]

-

Historical Synthesis: Syringaldehyde was first isolated in 1888 by Körner.[21] Early syntheses were complex, starting from syringic acid derivatives.[21] A more practical approach, analogous to the synthesis of vanillin from eugenol, involves the oxidation of 4-hydroxy-3,5-dimethoxyallylbenzene.[22]

-

Significance in Drug Development: The discovery of syringaldehyde's role as a critical intermediate in the synthesis of the antibacterial drug Trimethoprim significantly elevated its importance.[11] Trimethoprim is a potent dihydrofolate reductase inhibitor used in combination with sulfamethoxazole to treat bacterial infections. This application is a prime example of how a naturally derived building block can be pivotal in creating life-saving synthetic drugs.

Caption: Inhibition of the NF-κB pathway by 2,4-dihydroxybenzaldehyde reduces inflammation.

Conclusion

From the initial isolation of vanillin to the targeted synthesis of complex drug intermediates, the history of substituted dihydroxybenzaldehydes is a microcosm of the progress in organic chemistry. The development of foundational reactions like the Reimer-Tiemann and Gattermann syntheses provided the essential tools to unlock this class of molecules, enabling chemists to move beyond mere replication of nature to its systematic modification and improvement. Today, these compounds are not merely historical footnotes; they are active participants in the search for new medicines. Their inherent antioxidant, anti-inflammatory, and antimicrobial properties, coupled with their versatility as synthetic platforms, ensure that the legacy of Tiemann, Reimer, and their contemporaries will continue to fuel innovation in drug development and materials science for the foreseeable future.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. xianherb.com [xianherb.com]

- 4. Vanillin [chemeurope.com]

- 5. Vanillin - Wikipedia [en.wikipedia.org]

- 6. symrise.com [symrise.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]

- 12. 3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US2975214A - Process for the manufacture of protocatechuic aldehyde - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. caymanchem.com [caymanchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Unlocking the therapeutic potential of protocatechualdehyde: pharmacological applications and mechanism insights | Semantic Scholar [semanticscholar.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Sciencemadness Discussion Board - Preparation of gentisaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. US2516412A - Method of synthesizing syringaldehyde - Google Patents [patents.google.com]

- 22. chemistry.mdma.ch [chemistry.mdma.ch]

IUPAC name for 2,4-Dihydroxy-5-methylbenzaldehyde

An In-depth Technical Guide to 2,4-Dihydroxy-5-methylbenzaldehyde

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. We will delve into its molecular characteristics, established synthesis protocols, analytical characterization, and emerging biological significance, providing a foundational understanding for its use in medicinal chemistry and organic synthesis.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic aldehyde, a derivative of benzaldehyde with two hydroxyl groups and one methyl group substituted on the benzene ring. Understanding its fundamental properties is the first step in its application.

IUPAC Name: this compound[1] Synonyms: 5-Methyl-β-resorcylaldehyde, 4-Formyl-3-methylresorcinol CAS Number: 39828-37-0[1]

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, reactivity, and formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [Guidechem][1] |

| Molecular Weight | 152.15 g/mol | [Guidechem, PubChem][1][2] |

| Appearance | Data not available; likely a solid powder. | N/A |

| Melting Point | Data not available. | N/A |

| Solubility | Data not available; likely soluble in organic solvents like DMSO and methanol. | N/A |

| Hydrogen Bond Donors | 2 | [Guidechem][1] |

| Hydrogen Bond Acceptors | 3 | [Guidechem][1] |

| Topological Polar Surface Area | 57.5 Ų | [Guidechem][1] |

Spectroscopic Profile

| Technique | Expected Characteristics |

| ¹H NMR | - A singlet for the aldehyde proton (-CHO) around 9.5-10.5 ppm. - Two singlets for the aromatic protons. - A singlet for the methyl group (-CH₃) protons around 2.0-2.5 ppm. - Two broad singlets for the hydroxyl (-OH) protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around 190 ppm. - Signals for the aromatic carbons, including those bonded to hydroxyl groups (around 150-165 ppm) and the methyl group. - A signal for the methyl carbon around 15-25 ppm. |

| Infrared (IR) | - A broad O-H stretching band around 3200-3600 cm⁻¹ due to hydrogen bonding. - A C=O stretching band for the aldehyde around 1650-1700 cm⁻¹. - Aromatic C-H stretching bands just above 3000 cm⁻¹. - Aliphatic C-H stretching for the methyl group around 2850-2960 cm⁻¹.[3] |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ at m/z 152.[1] - Fragmentation patterns corresponding to the loss of CO, CHO, and CH₃ groups. |

Synthesis and Reaction Mechanisms

The synthesis of substituted phenolic aldehydes is a cornerstone of organic chemistry. Formylation reactions, which introduce an aldehyde group onto an aromatic ring, are key. For this compound, the logical precursor is 4-methylresorcinol. Established methods for the formylation of electron-rich phenols like resorcinol derivatives include the Vilsmeier-Haack and Gattermann reactions.[4][5]

Vilsmeier-Haack Reaction: A Proven Protocol

The Vilsmeier-Haack reaction is a widely used method for formylating activated aromatic compounds. It employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[5]

Causality of Experimental Choices:

-

Substrate: 4-Methylresorcinol is used as the starting material due to its activated aromatic ring, which is susceptible to electrophilic substitution. The hydroxyl groups are strong activating groups, directing the incoming electrophile.

-

Reagents: DMF and POCl₃ are chosen to generate the electrophilic Vilsmeier reagent in situ. This reagent is less harsh than other formylating agents, often leading to higher yields and fewer side products with sensitive substrates.

-

Temperature Control: The reaction is typically initiated at low temperatures (0 °C) to control the exothermic formation of the Vilsmeier reagent and then warmed to facilitate the formylation step.

Experimental Workflow: Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack reaction workflow.

Step-by-Step Synthesis Protocol:

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 4-methylresorcinol in a suitable solvent (e.g., DMF or acetonitrile) and add it slowly to the Vilsmeier reagent mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 40-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture and pour it onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde product.

-

Isolation and Purification: The product may precipitate from the aqueous solution. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Therapeutic Potential

While research specifically targeting this compound is limited, the biological activities of its parent compound, 2,4-dihydroxybenzaldehyde (β-resorcylaldehyde), are well-documented, suggesting a promising avenue for investigation. Derivatives of 2,4-dihydroxybenzaldehyde have demonstrated a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[6]

Anticancer and Enzyme Inhibition

Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as small molecule inhibitors of Heat shock protein 90 (Hsp90).[7] Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and is crucial for the stability of numerous oncoproteins.[7] Its inhibition represents a key strategy in cancer therapy. The methyl group in the 5-position of this compound could potentially modulate this activity by altering the molecule's steric and electronic properties, thereby influencing its binding affinity to the Hsp90 ATP binding pocket.

Potential Anticancer Mechanism via Hsp90 Inhibition

Caption: Hsp90 inhibition pathway by a potential derivative.

Antioxidant and Antimicrobial Activities